Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside
Overview
Description
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of a benzylidene group at the 4,6-positions and methyl groups at the 2,3-positions of the glucopyranoside ring. This compound is often used in carbohydrate chemistry for various synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the reaction of methyl alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. Subsequent methylation of the hydroxyl groups at the 2 and 3 positions using methyl iodide and a base such as sodium hydride yields the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted glucopyranosides.
Scientific Research Applications
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside is used in various scientific research applications:
Chemistry: As a substrate in glycosylation reactions and as a chromatographic marker.
Biology: In studies involving carbohydrate-protein interactions.
Medicine: Potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and methyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-di-O-ethyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-di-O-propyl-alpha-D-glucopyranoside
Uniqueness
Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside is unique due to its specific methylation pattern, which affects its chemical reactivity and interaction with biological molecules. This makes it particularly useful in synthetic and analytical applications where precise control over reactivity is required .
Properties
IUPAC Name |
6,7,8-trimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-17-13-12-11(21-16(19-3)14(13)18-2)9-20-15(22-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHXXDGSUTGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952824 | |
Record name | Methyl 4,6-O-benzylidene-2,3-di-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3051-89-6 | |
Record name | NSC185315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4,6-O-benzylidene-2,3-di-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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